molecular formula C15H14FN3O B3842383 2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide

2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide

Cat. No.: B3842383
M. Wt: 271.29 g/mol
InChI Key: ZWEUQYRQLFDHHB-ZDLGFXPLSA-N
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Description

2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide is a chemical compound known for its potential applications in medicinal chemistry. This compound features a benzamide core with an amino group and a fluorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide typically involves the condensation of 2-aminobenzamide with 4-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it can alter gene expression and induce apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, and HDAC3, with a particular potency against HDAC3 . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide is unique due to its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological targets and improves its bioavailability.

Properties

IUPAC Name

2-amino-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-10(11-6-8-12(16)9-7-11)18-19-15(20)13-4-2-3-5-14(13)17/h2-9H,17H2,1H3,(H,19,20)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEUQYRQLFDHHB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1N)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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